2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3,5-bis(ethoxycarbonyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-3-18-10(16)7-5-8(11(17)19-4-2)13(12-7)6-9(14)15/h5H,3-4,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIPWYAHLFRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following key steps:
- Formation of the pyrazole ring with ethoxycarbonyl groups at the 3 and 5 positions.
- Introduction of the acetic acid substituent at the nitrogen atom of the pyrazole ring.
Pyrazole Ring Construction
A common approach to synthesize 3,5-bis(ethoxycarbonyl)-1H-pyrazole derivatives is the cyclocondensation of β-dicarbonyl compounds such as ethyl acetoacetate with hydrazine or substituted hydrazines. This results in the formation of pyrazole rings bearing ethoxycarbonyl groups at the 3 and 5 positions.
Representative Synthetic Procedure
A detailed procedure adapted from the Open Reaction Database and literature sources is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ethyl acetoacetate + Hydrazine hydrate, reflux in ethanol | Formation of 3,5-bis(ethoxycarbonyl)-1H-pyrazole |
| 2 | 3,5-bis(ethoxycarbonyl)-1H-pyrazole + Bromoacetic acid or ethyl bromoacetate, base (NaH or K2CO3), DMF, room temperature to reflux | N-alkylation to introduce acetic acid moiety |
| 3 | Hydrolysis with NaOH in aqueous methanol, reflux | Conversion of ester to free acid if necessary |
| 4 | Purification by recrystallization from ether/tetrahydrofuran | Isolation of pure 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid |
- The reaction mixture is typically stirred for several hours (e.g., 3 hours at 40°C for alkylation).
- After completion, the reaction mixture is concentrated by evaporation and subjected to extraction and washing steps.
- The final product is recrystallized to achieve high purity, melting point commonly observed around 167–169 °C.
Alternative One-Pot Methods
Recent advances include one-pot synthesis approaches where β-dicarbonyl compounds react with hydrazine derivatives and haloacetic acid derivatives in a single reaction vessel under acidic or neutral conditions, often mediated by acetic acid or other catalysts to improve efficiency and reduce reaction times.
- These methods offer shorter reaction times and higher yields.
- The use of acetic acid as a solvent and catalyst facilitates the formation of the pyrazole ring and subsequent functionalization in one step.
Analytical Data and Research Results
Spectroscopic Characterization
The synthesized 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is characterized by:
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Strong absorption bands around 1700 cm⁻¹ for carbonyl (C=O) groups of esters and carboxylic acid; broad O–H stretch around 2500–3300 cm⁻¹ for acid group |
| 1H NMR | Signals corresponding to ethoxy groups (triplet and quartet patterns), methylene protons adjacent to nitrogen and carboxyl groups, and pyrazole ring protons |
| 13C NMR | Signals for carbonyl carbons (~160–170 ppm), aromatic pyrazole carbons, and aliphatic carbons of ethoxy and acetic acid groups |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight of the compound |
Yields and Purity
- Typical yields reported range from 70% to 90% depending on reaction conditions and purification methods.
- Purity is confirmed by melting point analysis and chromatographic techniques such as TLC or HPLC.
Reaction Optimization Data
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its pyrazole ring structure. The ethoxycarbonyl groups may also play a role in modulating its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Difluoromethyl-Substituted Analog
- Compound : [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Molecular Formula : C₇H₆F₄N₂O₂
- Molar Mass : 226.13 g/mol
- Key Differences: Substituents: Difluoromethyl groups replace ethoxycarbonyl, reducing steric hindrance but increasing electronegativity. Synthesis: Prepared via hydrolysis of ethyl 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetate using LiOH in THF/methanol (87% yield) . Applications: Used in fungicides (e.g., fluoxapiprolin) due to enhanced lipophilicity and membrane penetration .
Methyl/Isopropyl-Substituted Analogs
- Compounds :
- Key Differences: Substituents: Methyl or isopropyl groups reduce electron-withdrawing effects, increasing basicity.
Bis(3,5-dimethylpyrazol-1-yl)acetic Acid
- Molecular Formula : C₁₂H₁₆N₄O₂
- Structure : Features two 3,5-dimethylpyrazole rings linked via an acetic acid group.
- Crystallography : Dihedral angle of 78.17° between pyrazole rings; intermolecular O–H···N hydrogen bonds form 1D chains .
- Applications: Precursor for NNO heteroscorpionate ligands in coordination chemistry .
Structural and Functional Comparison Table
Impact of Substituents on Properties
Electron-Withdrawing Effects :
- Ethoxycarbonyl and difluoromethyl groups increase acidity of the acetic acid moiety compared to methyl/isopropyl analogs.
Lipophilicity :
- Difluoromethyl groups enhance logP (lipophilicity), favoring membrane permeability in agrochemicals .
- Ethoxycarbonyl groups balance hydrophilicity and steric bulk, making the compound suitable for prodrug designs .
Crystal Packing :
- Hydrogen-bonding capacity varies: Bis(3,5-dimethylpyrazol-1-yl)acetic acid forms 1D chains via O–H···N bonds , while bulkier ethoxycarbonyl analogs may exhibit different packing modes.
Biological Activity
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 198.18 g/mol
- CAS Number : 1856021-64-1
The biological activity of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes.
- Antioxidant Activity : The presence of ethoxycarbonyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Antiproliferative Effects : Research indicates that pyrazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.
Antitumor Activity
In vitro studies have shown that 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the activity against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 4.19 | Induction of apoptosis |
| PC3 (Prostate) | 5.6 | Inhibition of tubulin polymerization |
| A431 (Skin) | <10 | Cell cycle arrest |
These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production in macrophages. This effect is crucial for reducing inflammation in various conditions.
Antimicrobial Activity
Preliminary tests indicate that 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 3.5 |
| Escherichia coli | 4.0 |
| Salmonella typhi | 5.0 |
These results highlight the potential use of this compound as an antimicrobial agent.
Case Studies
Several studies have explored the therapeutic potential of pyrazole derivatives similar to 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that a related pyrazole derivative showed significant antiproliferative activity against multiple human tumor cell lines with GI50 values in the low micromolar range .
- Inflammation Model : In an animal model of inflammation, administration of a pyrazole derivative led to a marked reduction in edema and inflammatory markers .
- Antimicrobial Efficacy : A recent investigation demonstrated that pyrazole derivatives exhibited potent antimicrobial effects against resistant strains of bacteria, suggesting their utility in treating infections caused by multi-drug resistant organisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives are often synthesized by reacting hydrazine derivatives with β-keto esters under reflux in solvents like ethanol or THF. A key intermediate involves introducing the acetic acid moiety through alkylation of the pyrazole nitrogen, followed by ester hydrolysis .
- Optimization : Reaction temperature (50–80°C) and stoichiometric ratios (e.g., 1:1.2 for pyrazole:alkylating agent) are critical to minimize side products like regioisomers or over-alkylated species .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Analytical Techniques :
- Chromatography : Reverse-phase HPLC or TLC with UV detection to assess purity.
- Spectroscopy : H/C NMR for functional group confirmation (e.g., ethoxycarbonyl peaks at δ ~4.2–4.4 ppm for –OCHCH), and IR for carbonyl stretches (~1700 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (CHNO; theoretical MW 270.22) .
Q. What solvents and reaction conditions are optimal for derivatizing this compound?
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility during alkylation or acylation. For acid-sensitive reactions, dichloromethane or THF is preferred.
- pH Sensitivity : The acetic acid group requires neutral to slightly acidic conditions (pH 5–7) to avoid decarboxylation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in drug-discovery contexts?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N1 position is more reactive toward alkylation due to electron-withdrawing ethoxycarbonyl groups at C3 and C5 .
- Validation : Correlate computed Fukui indices with experimental reactivity data from SNAr (nucleophilic aromatic substitution) assays .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole-acetic acid derivatives?
- Case Study : Overlapping NMR signals for –CHCOOH and ethoxycarbonyl groups can be resolved via H-C HSQC or COSY experiments. For example, in a 2021 study, ambiguity between regioisomers was resolved using NOESY to confirm spatial proximity of substituents .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns (e.g., O–H⋯N interactions stabilizing the crystal lattice) .
Q. How does the compound’s electronic configuration influence its biological activity?
- Mechanistic Insight : The ethoxycarbonyl groups reduce pyrazole ring basicity, enhancing stability in physiological pH. Docking studies suggest the acetic acid moiety interacts with polar residues (e.g., Arg/Lys) in enzyme active sites, as seen in aldose reductase inhibitors (IC ~nM range) .
- SAR Studies : Modifying the ethoxy groups to methyl or trifluoromethyl alters logP and bioavailability. For instance, trifluoromethyl analogs show improved membrane permeability but reduced solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry : Continuous flow reactors improve yield (≥85%) by controlling exothermicity during ester hydrolysis. Key parameters include residence time (5–10 min) and temperature gradients (20°C → 60°C) .
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) to separate enantiomers, critical for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
